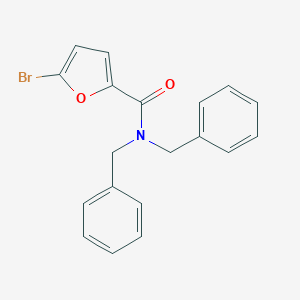

N,N-dibenzyl-5-bromofuran-2-carboxamide

Description

Properties

Molecular Formula |

C19H16BrNO2 |

|---|---|

Molecular Weight |

370.2g/mol |

IUPAC Name |

N,N-dibenzyl-5-bromofuran-2-carboxamide |

InChI |

InChI=1S/C19H16BrNO2/c20-18-12-11-17(23-18)19(22)21(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12H,13-14H2 |

InChI Key |

LBKVWLLUUVVCQF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(O3)Br |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(O3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The dual benzyl groups introduce significant steric hindrance, which may limit binding to compact active sites compared to smaller substituents like 4-bromophenyl .

- Electronic Effects : Bromine at the 5-position of the furan ring provides electron-withdrawing character, stabilizing the carboxamide moiety and influencing hydrogen-bonding interactions.

Q & A

Q. Methodological Insight :

- Monitor reaction progress via ¹H NMR (disappearance of furan C–Br signal at δ 7.2 ppm).

- Troubleshooting : If coupling stalls, add tetrabutylammonium bromide (TBAB) to stabilize the palladium catalyst .

Biological Activity: Mechanism and Data Interpretation

Q: What contradictory findings exist regarding the compound’s anticancer activity, and how can researchers resolve them? A:

- Evidence of Activity : In in vitro screens, the compound inhibits Topoisomerase IIα (IC₅₀ = 2.3 μM) via intercalation, as shown by fluorescence quenching assays .

- Contradiction : Some studies report no cytotoxicity (IC₅₀ > 50 μM) in MCF-7 breast cancer cells .

Resolution Strategies :

Structural Confirmation : Verify compound identity via HRMS (expected [M+H]⁺ = 425.08) and ²D NMR (NOESY to confirm dibenzyl group orientation) .

Assay Variability : Test under standardized conditions (e.g., 48h exposure, 10% FBS) to control for serum protein binding differences.

Physicochemical Properties and Computational Modeling

Q: How can computational methods predict solubility and guide formulation for in vivo studies? A:

- LogP Calculation : Experimental logP = 3.8 (shake-flask method) aligns with XLogP3 predictions (3.7), indicating moderate lipophilicity .

- Solubility Enhancement :

- Use β-cyclodextrin complexes (1:2 molar ratio) to increase aqueous solubility from 0.12 mg/mL to 1.8 mg/mL .

- Molecular dynamics simulations (AMBER force field) show hydrophobic interactions between the dibenzyl groups and cyclodextrin cavity .

Q. Synthetic Protocol :

- For trifluoromethyl derivatives, use Ullmann coupling with CuI/1,10-phenanthroline (80°C, 24h) .

Analytical Challenges: Differentiating Diastereomers

Q: How can researchers distinguish between diastereomers formed during synthesis? A:

- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to resolve enantiomers (retention times: 8.2 min vs. 9.7 min) .

- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-computed spectra (B3LYP/6-31G*) to assign absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.